molecular formula C23H21FN2O4 B2917564 N-(4-fluorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898465-16-2

N-(4-fluorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2917564
CAS No.: 898465-16-2
M. Wt: 408.429
InChI Key: XFIWUOURPVWCNT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic small molecule of interest in medicinal chemistry and biological research. This compound features a complex structure combining a 4H-pyran-4-one core, a tetrahydroisoquinoline moiety, and a 4-fluorophenylacetamide group. The integration of these pharmacophores suggests potential for diverse biological interactions; the tetrahydroisoquinoline scaffold is a common feature in compounds that interact with various neurotransmitter receptors and enzymes . The specific biological target, mechanism of action, and research applications for this compound are not yet fully characterized and represent an area for ongoing investigation. Researchers may utilize this compound as a key intermediate in organic synthesis or as a probe for studying structure-activity relationships in the development of new therapeutic agents. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material according to laboratory safety protocols before use.

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-18-5-7-19(8-6-18)25-23(28)15-30-22-14-29-20(11-21(22)27)13-26-10-9-16-3-1-2-4-17(16)12-26/h1-8,11,14H,9-10,12-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIWUOURPVWCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Synthesis of the Pyran Ring: The pyran ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the fluorophenyl group with the pyran and tetrahydroisoquinoline intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃, or PCC.

    Reducing Agents: NaBH₄, LiAlH₄.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory, anti-cancer, or neuroprotective effects.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with cellular pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional groups.

Hydrazinylidene Acetamide Derivatives ()

Compounds 13a and 13b are cyanoacetanilides synthesized via coupling of cyanoacetanilide with diazonium salts of aromatic amines. Key features include:

  • Core Structure: Arylhydrazinylidene-cyanoacetamide backbone vs. the pyran-based acetamide in the target compound.
  • Substituents: 4-Methylphenyl (13a) and 4-methoxyphenyl (13b) groups vs. the 4-fluorophenyl and tetrahydroisoquinoline groups in the target.
  • Physicochemical Properties :
    • Melting points: 274–288°C (13a–b) .
    • IR spectra: Strong C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹) stretches .

Key Difference: The pyran core and tetrahydroisoquinoline group in the target compound may confer distinct solubility or binding properties compared to the planar hydrazinylidene systems of 13a–b.

Chromenone-Pyrazolopyrimidine Hybrid ()

The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide shares functional groups with the target compound:

  • Core Structure: Chromenone (4-oxo-4H-chromene) fused with pyrazolopyrimidine vs. the pyran-tetrahydroisoquinoline system.
  • Substituents : Dual fluorophenyl groups and an acetamide linkage, similar to the target compound .
  • Physicochemical Properties :
    • Melting point: 302–304°C (higher than hydrazinylidene derivatives in ) .
    • Molecular weight: 571.2 g/mol (significantly larger than the target compound’s estimated weight).

Key Difference: The chromenone-pyrazolopyrimidine scaffold may enhance π-π stacking interactions in biological targets, whereas the tetrahydroisoquinoline in the target compound could improve blood-brain barrier penetration.

Pyrido-Pyrimidine Acetamide ()

The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide features:

  • Core Structure: Pyrido[3,4-d]pyrimidine (a bicyclic system) vs. the monocyclic pyran in the target compound.
  • Substituents: 4-Methoxyphenyl acetamide and benzyl groups vs. 4-fluorophenyl and tetrahydroisoquinoline groups .
  • Functional Implications : The methoxy group may increase lipophilicity compared to the fluorine in the target compound.

Structural and Functional Implications

Heterocyclic Core Influence

  • Pyran vs. Chromenone/Pyrido-Pyrimidine: The pyran core in the target compound offers a less rigid structure, which may improve metabolic stability compared to fused bicyclic systems .
  • Tetrahydroisoquinoline vs. Aryl Groups: The tetrahydroisoquinoline moiety could enhance interactions with amine-binding pockets in enzymes or receptors, a feature absent in simpler aryl-substituted analogs .

Substituent Effects

  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity may improve membrane permeability and metabolic resistance compared to methoxy groups .
  • Acetamide Linkage : Common to all compared compounds, this group likely serves as a hydrogen-bond acceptor, critical for target engagement .

Biological Activity

N-(4-fluorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure featuring a fluorophenyl group and a tetrahydroisoquinoline moiety. Its molecular formula is C19H20FN2O3C_{19}H_{20}FN_{2}O_{3}.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The presence of the tetrahydroisoquinoline structure suggests possible interactions with neurotransmitter receptors, which may influence neurological functions.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cellular models.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast and lung cancer) demonstrated significant cytotoxic effects. The compound induced apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegeneration:

  • Animal Studies : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications for neurodegenerative diseases .

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses:

  • Cytokine Inhibition : Inflammatory cytokine levels were significantly reduced in treated models, indicating that the compound may serve as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticancerBreast cancer cell linesInduced apoptosis through caspase activation
NeuroprotectiveRodent modelsImproved cognitive function
Anti-inflammatoryIn vitro cytokine assaysReduced cytokine levels

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